Ethyl 4-[3-(furan-2-ylmethylamino)propoxy]benzoate;oxalic acid
Overview
Description
Ethyl 4-[3-(furan-2-ylmethylamino)propoxy]benzoate;oxalic acid is a complex organic compound that features a furan ring, an ethyl ester group, and an oxalic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[3-(furan-2-ylmethylamino)propoxy]benzoate;oxalic acid typically involves multiple steps:
Formation of the furan-2-ylmethylamine: This can be achieved by reacting furan-2-carboxaldehyde with an amine under reductive amination conditions.
Preparation of the benzoate ester: Ethyl 4-hydroxybenzoate can be synthesized through the esterification of 4-hydroxybenzoic acid with ethanol in the presence of an acid catalyst.
Coupling reaction: The furan-2-ylmethylamine is then reacted with ethyl 4-hydroxybenzoate under basic conditions to form the desired product.
Oxalic acid addition: Finally, oxalic acid is introduced to form the oxalate salt of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[3-(furan-2-ylmethylamino)propoxy]benzoate;oxalic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-[3-(furan-2-ylmethylamino)propoxy]benzoate;oxalic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: Its derivatives may be studied for their biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[3-(furan-2-ylmethylamino)propoxy]benzoate;oxalic acid would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and amino group could play crucial roles in binding to these targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-hydroxybenzoate: A simpler ester without the furan and amino functionalities.
Furan-2-carboxaldehyde: Contains the furan ring but lacks the ester and amino groups.
Oxalic acid: A simple dicarboxylic acid without the ester or furan functionalities.
Uniqueness
Ethyl 4-[3-(furan-2-ylmethylamino)propoxy]benzoate;oxalic acid is unique due to its combination of a furan ring, an ethyl ester group, and an oxalic acid moiety
Properties
IUPAC Name |
ethyl 4-[3-(furan-2-ylmethylamino)propoxy]benzoate;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4.C2H2O4/c1-2-20-17(19)14-6-8-15(9-7-14)21-12-4-10-18-13-16-5-3-11-22-16;3-1(4)2(5)6/h3,5-9,11,18H,2,4,10,12-13H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLESSLQVBKMBEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCCCNCC2=CC=CO2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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